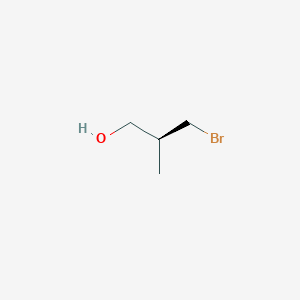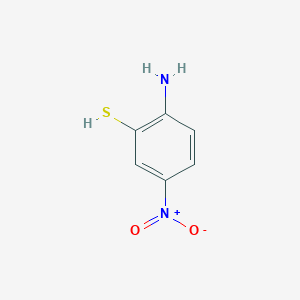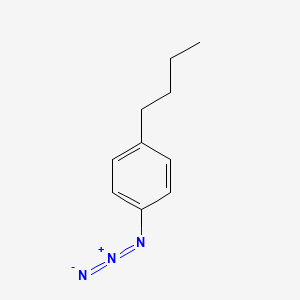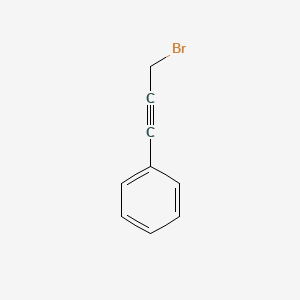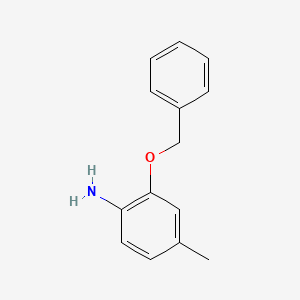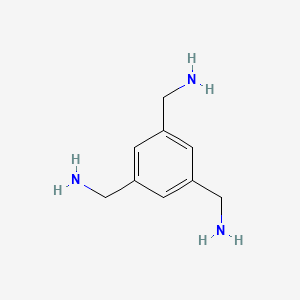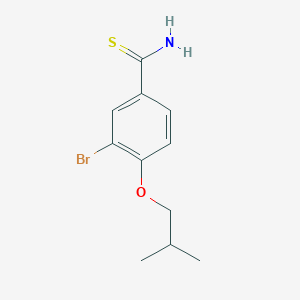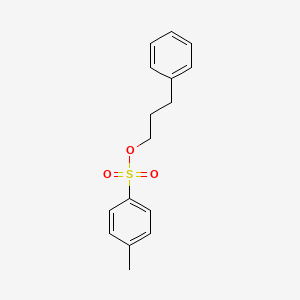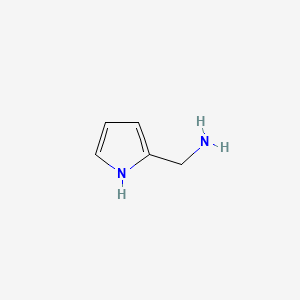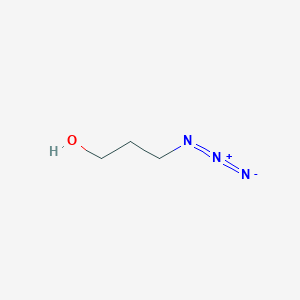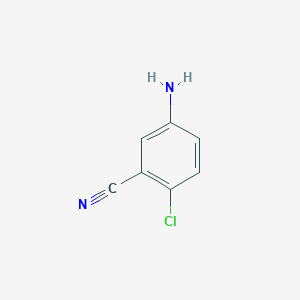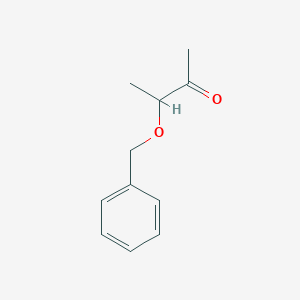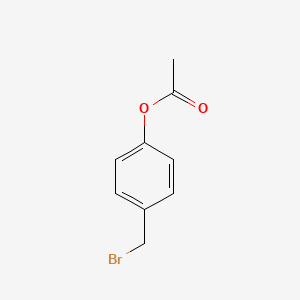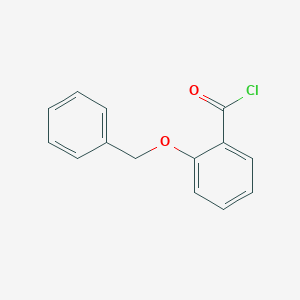
1,3-Bis(2-propynyloxy)benzene
Vue d'ensemble
Description
1,3-Bis(2-propynyloxy)benzene is an organic compound with the molecular formula C₁₂H₁₀O₂. It is also known as 1,3-bis(propargyloxy)benzene. This compound is characterized by the presence of two propynyloxy groups attached to a benzene ring at the 1 and 3 positions. It is a white to light yellow powder or crystalline solid with a melting point of approximately 40°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Bis(2-propynyloxy)benzene can be synthesized through the reaction of 1,3-dihydroxybenzene (resorcinol) with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
C6H4(OH)2+2BrCH2C≡CH→C6H4(OCH2C≡CH)2+2KBr
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(2-propynyloxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds.
Substitution: The propynyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) under basic conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of azides or thioethers.
Applications De Recherche Scientifique
1,3-Bis(2-propynyloxy)benzene has several applications in scientific research:
Biology: Utilized in the synthesis of biologically active molecules and probes for studying biochemical pathways.
Industry: Employed in the production of advanced materials, including polymers and coatings with specific properties.
Mécanisme D'action
The mechanism of action of 1,3-Bis(2-propynyloxy)benzene largely depends on the specific reactions it undergoes. In click chemistry, for example, the compound reacts with azides to form triazoles through a copper-catalyzed cycloaddition reaction. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the substituents and the reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(2-propynyloxy)benzene: Similar structure but with propynyloxy groups at the 1 and 4 positions.
1,3-Bis(2-ethenoxyethoxy)benzene: Contains ethenoxyethoxy groups instead of propynyloxy groups.
1,3-Bis(2-bromoethenyl)benzene: Contains bromoethenyl groups instead of propynyloxy groups.
Uniqueness
1,3-Bis(2-propynyloxy)benzene is unique due to its specific substitution pattern and the presence of terminal alkyne groups, which make it highly reactive in click chemistry and other synthetic applications. Its ability to form stable triazole rings through cycloaddition reactions distinguishes it from other similar compounds.
Propriétés
IUPAC Name |
1,3-bis(prop-2-ynoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-3-8-13-11-6-5-7-12(10-11)14-9-4-2/h1-2,5-7,10H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRDPYWXTZGWFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC(=CC=C1)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


